3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H4N4O |
|---|---|
Molecular Weight |
136.11 g/mol |
IUPAC Name |
3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-3H,(H,6,7,9,10) |
InChI Key |
BWJZAYVZOXTOOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C2C1C(=O)NC=N2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pyrazolo 3,4 D Pyrimidin 4 One Derivatives
Conventional Synthetic Routes to the 3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one Core
Conventional methods for constructing the pyrazolo[3,4-d]pyrimidin-4-one skeleton have traditionally relied on the cyclization of appropriately substituted pyrazole (B372694) precursors or the transformation of related heterocyclic intermediates.
Cyclization Reactions of Pyrazole Derivatives
A foundational approach to the pyrazolo[3,4-d]pyrimidin-4-one core involves the cyclization of functionalized pyrazole derivatives. A common strategy begins with 5-aminopyrazole-4-carbonitriles or 5-aminopyrazole-4-carboxamides. For instance, heating 5-aminopyrazole-4-nitriles in formic acid can lead to the formation of the pyrimidinone ring. wikipedia.org Similarly, substituted 5-aminopyrazole-4-carboxamides can undergo cyclization when treated with reagents like formic acid, triethyl orthoformate, or N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). wikipedia.org The reaction with DMF-DMA often proceeds in two steps, involving the isolation of a formamidine (B1211174) intermediate before the final ring closure. wikipedia.org
Another established route, developed in 1956, involves the conversion of a 5-amino-1-methylpyrazole-4-nitrile into its corresponding amide, followed by pyrimidinone ring closure upon heating in formamide. libretexts.org This method highlights the versatility of pyrazole precursors in the synthesis of this fused heterocyclic system.
Reactions of Pyrazoloxazine Intermediates
An alternative pathway to pyrazolo[3,4-d]pyrimidin-4-ones utilizes pyrazolo[3,4-d] wikipedia.orgnih.govoxazin-4-one intermediates. These can be prepared from ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which is first hydrolyzed to the corresponding carboxylic acid and then cyclized with acetic anhydride (B1165640) to form 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d] wikipedia.orgnih.govoxazin-4-one. beilstein-journals.orgresearchgate.net This oxazinone can then be reacted with various nucleophiles to construct the pyrimidinone ring.
For example, reaction with urea (B33335) or thiourea (B124793) via fusion at high temperatures, or with phenylhydrazine (B124118) and various aromatic amines in refluxing pyridine, yields the corresponding N5-substituted pyrazolo[3,4-d]pyrimidin-4-ones. beilstein-journals.orgresearchgate.net Condensation with hydrazine (B178648) hydrate (B1144303) also produces the 5-amino derivative. beilstein-journals.org This method allows for the introduction of diversity at the N-5 position of the final product.
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives from a Pyrazoloxazine Intermediate
Multicomponent and One-Pot Synthesis Strategies
To improve efficiency and reduce synthetic steps, multicomponent and one-pot strategies have been developed. A notable example is the one-pot synthesis of 1-arylpyrazolo[3,4-d]pyrimidin-4-ones from the reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with various lower aliphatic acids in the presence of phosphorus oxychloride (POCl3). nih.gov This method provides a direct route to the desired products under mild conditions.
Another efficient approach is a one-flask synthesis where 5-aminopyrazoles are reacted with N,N-substituted amides in the presence of phosphorus tribromide (PBr3), followed by heterocyclization with hexamethyldisilazane (B44280) to yield the pyrazolo[3,4-d]pyrimidine core. researchgate.netnih.gov This process involves sequential Vilsmeier amidination, imination, and heterocyclization reactions within a single vessel. researchgate.net Furthermore, four-component condensation reactions of hydrazines, methylenemalononitriles, aldehydes, and alcohols have been developed to construct the pyrazolo[3,4-d]pyrimidine skeleton. nih.gov
Advanced Synthetic Approaches
More recent synthetic strategies employ advanced technologies and catalysts to enhance reaction efficiency, selectivity, and sustainability.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. A practical three-component method involves the reaction of methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation. libretexts.orgrsc.orgrsc.org This one-pot reaction proceeds without a catalyst and offers advantages such as short reaction times (typically under an hour), high yields (often in the 60-85% range), and simple, chromatography-free product isolation. wikipedia.orglibretexts.org The optimized conditions often involve heating in ethanol (B145695) at 160°C for 55 minutes. wikipedia.orglibretexts.org This method has proven to be general, tolerating a variety of substituents on both the pyrazole and amine starting materials. wikipedia.org
Table 2: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful method for the functionalization of heterocyclic cores, including pyrazolopyrimidine systems. While direct synthesis of the core via these methods is less common, they are instrumental in introducing a wide range of substituents onto a pre-formed, halogenated pyrazolo[3,4-d]pyrimidin-4-one scaffold. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allow for the formation of carbon-carbon and carbon-nitrogen bonds.
For instance, a Suzuki-Miyaura cross-coupling reaction has been efficiently applied to the related 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one system, demonstrating the feasibility of this approach for arylating the pyrazole portion of the fused ring system. nih.gov In these reactions, a halogenated pyrazolopyrimidinone (B8486647) is coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., XPhosPdG2) and a suitable base. nih.gov This strategy, often enhanced by microwave irradiation, provides access to a diverse library of C3-arylated pyrazolopyrimidinones in good to excellent yields. nih.gov
Table 3: Representative Suzuki-Miyaura Cross-Coupling on a Pyrazolopyrimidinone Scaffold
Green Chemistry Principles in Pyrazolo[3,4-d]pyrimidin-4-one Synthesis
The application of green chemistry principles to the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones has gained significant traction, aiming to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, using less hazardous substances, and improving energy efficiency. Key green methodologies employed in the synthesis of this scaffold include microwave-assisted synthesis, the use of environmentally benign solvents or solvent-free conditions, and multicomponent reactions.
Microwave-assisted organic synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. For instance, the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives has been successfully achieved under microwave irradiation, frequently in solvent-free or solid-supported conditions, which further enhances the green credentials of the process.
Solvent selection is another critical aspect of green chemistry. The use of water, ionic liquids, or polyethylene (B3416737) glycol (PEG) as alternative reaction media has been explored. In many cases, conducting reactions under solvent-free conditions has proven to be highly effective, minimizing the generation of volatile organic compound (VOC) waste.
Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains the essential parts of all the starting materials, epitomize the principles of atom economy and step efficiency. The synthesis of complex pyrazolo[3,4-d]pyrimidin-4-one derivatives has been accomplished through MCRs, often catalyzed by reusable or eco-friendly catalysts.
| Green Chemistry Approach | Key Advantages | Example Application in Pyrazolo[3,4-d]pyrimidine Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions | Synthesis of various substituted pyrazolo[3,4-d]pyrimidines |
| Solvent-Free Reactions | Elimination of solvent waste, simplified work-up | Solid-phase synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives |
| Multicomponent Reactions (MCRs) | High atom economy, step efficiency, reduced waste | One-pot synthesis of functionalized pyrazolo[3,4-d]pyrimidines |
| Use of Green Solvents | Reduced toxicity and environmental impact | Reactions in water, ionic liquids, or PEG |
Derivatization and Functionalization Strategies
The derivatization of the pyrazolo[3,4-d]pyrimidin-4-one core is crucial for modulating its physicochemical properties and biological activity. A variety of chemical transformations have been employed to introduce diverse functional groups onto this scaffold.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of functionalizing the pyrazolo[3,4-d]pyrimidine system. The chlorine atom at the 4-position of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine is particularly susceptible to displacement by a wide range of nucleophiles. This reactivity allows for the introduction of various substituents, including amines, alkoxides, and thiolates.
For example, the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine (B109427) has been shown to be regioselective, with substitution occurring preferentially at the 4-position of the pyrimidine (B1678525) ring to yield 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. acs.org This highlights the differential reactivity of the chloro substituents on the heterocyclic core versus the side chain. Aromatic nucleophilic substitution reactions have also been employed, for instance, by reacting a dichloro-C6-thioisopropyl-substituted pyrazolo[3,4-d]pyrimidine with 3-chloroaniline (B41212) to introduce an aniline (B41778) moiety at the 4-position. nih.gov
Oxidation and Reduction Transformations
Oxidation and reduction reactions on the pyrazolo[3,4-d]pyrimidin-4-one scaffold can be used to modify existing functional groups or the heterocyclic core itself. While transformations of the core are less common, modifications of substituents are frequently reported.
An example of a reduction transformation on a derivative involves the nitro group. The synthesis of 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one introduces a nitro group, which is a functional group that is readily amenable to reduction to an amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation. researchgate.net This two-step process allows for the introduction of an amino functionality at a specific position.
Regarding the oxidation of the core, early studies investigated the enzymatic oxidation of pyrazolo[3,4-d]pyrimidine by aldehyde oxidase and xanthine (B1682287) oxidase. nih.gov These studies provided insights into the metabolic pathways of this heterocyclic system, demonstrating that the core is susceptible to biological oxidation. nih.gov
Alkylation Reactions
Alkylation of pyrazolo[3,4-d]pyrimidin-4-ones can occur at multiple positions, primarily on the nitrogen atoms of the pyrazole and pyrimidine rings. The regioselectivity of these reactions is often dependent on the reaction conditions, such as the base and solvent used, as well as the nature of the alkylating agent.
In one study, the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents such as methyl iodide, propargyl bromide, and phenacyl bromide was carried out at room temperature in DMF using liquid-solid phase transfer catalysis. nih.gov This approach led to the successful synthesis of N-alkylated pyrazolo[3,4-d]pyrimidin-4-one derivatives in good yields. nih.gov The products obtained were characterized as 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, 3-methyl-5-(prop-2-yn-1-yl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, and 3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. nih.gov
| Alkylating Agent | Product |
| Methyl iodide | 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
| Propargyl bromide | 3-methyl-5-(prop-2-yn-1-yl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
| Phenacyl bromide | 3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one |
Condensation Reactions
Condensation reactions are widely used to build more complex molecular architectures from the pyrazolo[3,4-d]pyrimidin-4-one scaffold. These reactions typically involve the reaction of a functional group on the pyrazolopyrimidine core, such as an amino or hydrazino group, with a carbonyl compound like an aldehyde or ketone.
For instance, 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be condensed with various aromatic aldehydes or acetophenones in the presence of a catalytic amount of glacial acetic acid to afford the corresponding Schiff base products. ekb.eg Similarly, the condensation of a 5-aminopyrazolo[3,4-d]pyrimidine derivative with aromatic aldehydes has been used to synthesize a series of benzylideneamino derivatives. researchgate.net These condensation products can serve as intermediates for further cyclization reactions to generate fused heterocyclic systems. For example, treatment of a thiazolo[3,2-a]pyrimidine derivative, which is fused to a pyrazole ring, with 2-furancarboxaldehyde can lead to a condensation product. researchgate.net
Isomerization Studies (e.g., Dimroth Rearrangement)
Isomerization reactions, particularly the Dimroth rearrangement, have been observed in the synthesis of certain pyrazolo[3,4-d]pyrimidine derivatives. The Dimroth rearrangement is a type of ring transposition where a heteroatom and an exocyclic nitrogen-containing group in a heterocyclic system exchange places.
In the context of pyrazolo[3,4-d]pyrimidine chemistry, this rearrangement has been noted during the synthesis of 4-substituted amino-pyrazolo[3,4-d]pyrimidine-6-thiones. researchgate.net The reaction of a precursor with an isocyanate was found to yield the cyclized 4-substituted amino derivatives, rather than the initially expected imino compounds. researchgate.net It is presumed that the imino derivatives are formed as intermediates, which then isomerize under the reaction conditions via a Dimroth rearrangement to give the more thermodynamically stable amino products. researchgate.net This type of rearrangement is an important consideration in the synthesis of substituted pyrazolo[3,4-d]pyrimidines, as it can influence the final structure of the product. Studies on isomeric pyrazolo[3,4-d]pyrimidine-based molecules have also been conducted to understand the influence of substituent positions on their solid-state structures and intermolecular interactions. researchgate.net
Structural Elucidation of Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
The definitive structural confirmation of newly synthesized pyrazolo[3,4-d]pyrimidin-4-one derivatives is crucial for understanding their chemical properties and biological activities. A combination of modern spectroscopic and analytical techniques is employed for this purpose, providing detailed insights into their molecular architecture.
A significant approach to synthesizing novel pyrazolo[3,4-d]pyrimidines involves the reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents. This method has been successfully used to produce a series of new derivatives, and their structures have been rigorously elucidated using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and other analytical methods. mdpi.comnih.gov
For instance, the reaction of 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid yields 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (P1). mdpi.com Subsequent alkylation of P1 with reagents such as methyl iodide, propargyl bromide, and phenacyl bromide affords the corresponding N-substituted derivatives (P2, P3, and P4). mdpi.comnih.gov
The structural elucidation of these novel compounds relies heavily on spectroscopic data. In the ¹³C NMR spectra, the carbonyl group of the pyrimidinone ring is typically observed in the range of 156.8–157.2 ppm. nih.gov The methine carbon of the same ring resonates at approximately 150.7–151.3 ppm. nih.gov In the ¹H NMR spectra, the proton of this methine group appears as a downfield singlet between 8.06 and 8.54 ppm. nih.gov
Detailed structural information for a series of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives is summarized in the table below.
| Compound | Systematic Name | Key Spectroscopic Data | X-ray Crystallography Insights |
| P1 | 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | ¹H NMR and ¹³C NMR data consistent with the proposed structure. | The pyrazolopyrimidine unit is slightly non-planar. The benzene (B151609) ring is inclined to the pyrazole mean plane by a dihedral angle of 5.29(9)°. mdpi.comnih.gov |
| P2 | 3,5-dimethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Spectroscopic data confirms the addition of a methyl group at the N-5 position. | The pyrazolopyrimidine moiety is planar to within 0.0194(7) Å. The phenyl ring is inclined to this plane by 32.38(4)°. nih.gov |
| P3 | 3-methyl-1-phenyl-5-(prop-2-yn-1-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidinone | NMR data supports the presence of the propargyl group. | The dihydropyrazolopyrimidine moiety is not planar, with a dihedral angle of 4.38(4)° between the constituent rings. nih.gov |
| P4 | 3-methyl-5-(2-oxo-2-phenylethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | Spectroscopic analysis confirms the attachment of the phenacyl group. | The dihydropyrazolopyrimidine moiety is planar. The two benzene rings are inclined to this plane by 29.25(3)° and 85.79(3)°. nih.gov |
Another efficient method for the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones is a three-component reaction utilizing methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under microwave irradiation. nih.govsunway.edu.my This approach allows for the generation of a library of derivatives with diverse substitutions at the N-5 position. The structures of these products have also been confirmed by NMR spectroscopy and, in some cases, by X-ray crystallography. nih.govsunway.edu.my
Furthermore, the synthesis of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives has been achieved by reacting 3-cyano-2-methylthio-4-oxo-4H-substituted-thiazolo[1,2-a]pyrimidines with hydrazine hydrate. tandfonline.com The structural characterization of these compounds was carried out using IR, ¹H NMR, and elemental analysis. For example, the ¹H NMR spectrum of 3-amino-6-(4-bromophenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one showed a broad singlet at δ 5.10 ppm corresponding to the NH₂ protons and a multiplet between δ 7.35–7.82 ppm for the aromatic protons. tandfonline.com
In addition to these methods, other synthetic routes and subsequent structural elucidations of novel pyrazolo[3,4-d]pyrimidine derivatives have been reported, consistently relying on a combination of spectroscopic techniques to confirm the identity and purity of the synthesized compounds. nih.govresearchgate.netekb.egnih.govorientjchem.orgnih.govresearchgate.netrsc.orgresearchgate.netnih.govunisi.itrsc.org
Mechanistic Investigations of Biological Activities for Pyrazolo 3,4 D Pyrimidin 4 One Derivatives
Enzyme Inhibition Profiles
Derivatives of 3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one have been extensively investigated for their ability to inhibit various enzymes, demonstrating their potential as therapeutic agents. A primary focus of this research has been on their activity as protein kinase inhibitors. researchgate.net
Protein Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine nucleus is considered a "privileged scaffold" for the development of kinase inhibitors. researchgate.net Its structural similarity to the adenine (B156593) ring of ATP enables these compounds to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their catalytic activity. rsc.orgtandfonline.com This has led to the development of numerous derivatives targeting a range of protein kinases involved in cancer and other diseases. nih.govresearchgate.net
Several pyrazolo[3,4-d]pyrimidin-4-one derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.gov A series of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives were designed and synthesized as CDK2 inhibitors. nih.gov Among these, compounds 1e and 1j demonstrated significant inhibitory activity against CDK2, with IC50 values of 1.71 µM and 1.60 µM, respectively. nih.gov
In another study, new pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] nih.govnih.govtandfonline.comtriazolo[1,5-c]pyrimidine derivatives were synthesized and evaluated for their CDK2 inhibitory activity. rsc.org Compounds 14 and 15 from this series showed superior cytotoxic activities against multiple cancer cell lines and exhibited significant inhibitory activity against CDK2/cyclin A2, with IC50 values of 0.057 µM and 0.119 µM, respectively. rsc.org Another compound from a related series, compound 15 , also demonstrated potent CDK2 inhibition with an IC50 of 0.061 µM. tandfonline.comsemanticscholar.org Furthermore, a series of N5-substituted-pyrazolo[3,4-d]pyrimidinone derivatives were evaluated as CDK2 inhibitors, with compound 4a showing potent inhibition with an IC50 of 0.21 µM, which was more potent than the reference compound roscovitine (B1683857) (IC50 = 0.25 µM). mdpi.com
| Compound | Target | IC50 (µM) |
|---|---|---|
| 1e | CDK2 | 1.71 |
| 1j | CDK2 | 1.60 |
| 14 | CDK2/cyclin A2 | 0.057 |
| 15 (from series 1) | CDK2/cyclin A2 | 0.119 |
| 15 (from series 2) | CDK2/cyclin A2 | 0.061 |
| 4a | CDK2 | 0.21 |
| Roscovitine (Reference) | CDK2 | 0.25 |
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a key component in many anticancer agents, including EGFR tyrosine kinase inhibitors (EGFR-TKIs). tandfonline.comnih.gov A study focused on new 1H-pyrazolo[3,4-d]pyrimidine derivatives identified several compounds with potent inhibitory activity against wild-type EGFR (EGFRWT). tandfonline.com Compound 12b was the most potent, with an IC50 value of 0.016 µM against EGFRWT. tandfonline.com This compound also showed notable activity against the mutant EGFRT790M, with an IC50 of 0.236 µM. tandfonline.com
Another investigation of pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors found that compounds 4 , 15 , and 16 displayed significant inhibitory activities with IC50 values of 0.054 µM, 0.135 µM, and 0.034 µM, respectively. nih.govresearchgate.netsemanticscholar.org
| Compound | Target | IC50 (µM) |
|---|---|---|
| 12b | EGFRWT | 0.016 |
| 12b | EGFRT790M | 0.236 |
| 4 | EGFR-TK | 0.054 |
| 15 | EGFR-TK | 0.135 |
| 16 | EGFR-TK | 0.034 |
Derivatives of pyrazolo[3,4-d]pyrimidine have also been explored as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis. researchgate.net A series of novel pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity. nih.govdocumentsdelivered.com Compound 12b from this series demonstrated potent activity against VEGFR-2 with an IC50 value of 0.063 µM, comparable to the known inhibitor sunitinib (B231) (IC50 = 0.035 µM). nih.govdocumentsdelivered.com
In a separate study, compound 33 , a 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea derivative, was identified as a potent multikinase inhibitor, effectively inhibiting VEGFR2. nih.gov Another pyrazolo[3,4-d]pyrimidinone derivative, 10k , was found to inhibit VEGFR-2 kinase activity and was also shown to inhibit tubulin polymerization. nih.gov Additionally, a pyrimidine-based derivative, II-1 , was designed based on the pyrazolo[3,4-d]pyrimidine scaffold of sorafenib (B1663141) and showed significant inhibition of VEGFR-2 activation. tandfonline.com
| Compound | Target | IC50 (µM) |
|---|---|---|
| 12b | VEGFR-2 | 0.063 |
| Sunitinib (Reference) | VEGFR-2 | 0.035 |
FMS-like tyrosine kinase 3 (FLT3) is a critical target in acute myeloid leukemia (AML), and pyrazolo[3,4-d]pyrimidine derivatives have shown promise as FLT3 inhibitors. nih.govacs.org A hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea , which had low potency against FLT3, was structurally optimized. nih.gov This led to the discovery of compound 33 , which potently inhibits FLT3. nih.gov
Another study focused on designing novel pyrazolo[3,4-d]pyrimidine-based compounds as FLT3 inhibitors. researchgate.net The most potent derivative, compound 5e , which features a 3,4,5-trimethoxyphenyl chalcone (B49325) moiety, was identified as a promising candidate for further investigation. researchgate.net
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine protein kinase that regulates cell growth and proliferation and is often overactivated in tumors. otavachemicals.com Pyrazolo[3,4-d]pyrimidine derivatives have been developed as dual-targeted inhibitors of mTOR and other enzymes. For instance, a series of compounds were designed to inhibit both mTOR and histone deacetylase 1 (HDAC1). otavachemicals.com Compound 12l from this series demonstrated potent inhibition of both targets, with an IC50 of 1.2 nM against mTOR. otavachemicals.com
Another study discovered a novel series of mTOR/HDAC bi-functional inhibitors with a pyrazolopyrimidine core. nih.gov Compound 50 from this series exhibited an IC50 of 0.49 nM against mTOR. nih.gov
| Compound | Target | IC50 (nM) |
|---|---|---|
| 12l | mTOR | 1.2 |
| 50 | mTOR | 0.49 |
SRC Family Kinase Inhibition
Derivatives of pyrazolo[3,4-d]pyrimidine have been identified as potent inhibitors of SRC family kinases (SFKs), which are non-receptor tyrosine kinases implicated in cancer cell proliferation, survival, migration, and angiogenesis. mdpi.com The inhibitory mechanism of these compounds typically involves competitive binding to the ATP pocket of the SRC kinase. nih.gov
Several specific derivatives have been highlighted for their significant inhibitory activity. For instance, the compound SI221 has demonstrated a significant cytotoxic effect on glioblastoma (GB) cells and was found to be more effective than the well-known SFK inhibitor PP2. nih.gov Other derivatives, such as S7, S29, and SI163, have also been shown to greatly reduce the growth rate of medulloblastoma cells by inhibiting SRC phosphorylation. nih.gov A lead optimization study led to the identification of compound SI388 as a highly potent SRC inhibitor. mdpi.combioworld.com In enzymatic assays, SI388 exhibited a Kᵢ value of 0.423 µM against SRC. mdpi.com Further studies have identified compounds 6e and 10c with IC₅₀ values of 5.6 µM and 5.1 µM, respectively, against SRC kinase. chapman.edu
| Compound | Target Kinase | Inhibitory Value | Value Type |
|---|---|---|---|
| SI388 | SRC | 0.423 µM | Kᵢ |
| 6e | SRC | 5.6 µM | IC₅₀ |
| 10c | SRC | 5.1 µM | IC₅₀ |
Bruton's Tyrosine Kinase (BTK) Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a key feature in the design of inhibitors for Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development and activation. nih.govmdpi.com Many of these derivatives function as irreversible inhibitors by forming a covalent bond with a specific cysteine residue (Cys481) located in the ATP-binding site of the BTK enzyme. nih.govmdpi.com This covalent interaction leads to sustained inhibition of the kinase.
Research has explored 4,6-disubstituted pyrazolo[3,4-d]pyrimidine derivatives as irreversible BTK inhibitors. skku.edu Structure-activity relationship (SAR) studies identified that introducing specific moieties, such as 1-acrylamido-4-aminopiperdine at the C4 position (compound 5e) or 3-acrylamido-aniline as a 4-position substituent (compounds 9d, 10d, and 10e), resulted in potent in vitro enzyme activities. skku.edu Another study on 1-substituted pyrazolo[3,4-d]pyrimidine derivatives identified compounds 15a and 15b as potent BTK inhibitors with IC₅₀ values of 11 nM and 4.2 nM, respectively. nih.gov Additionally, a series of pyrazolo[3,4-d]pyridazinone derivatives, a related scaffold, were developed as potent irreversible BTK inhibitors, with compound 8 showing high potency against the BTK enzyme. nih.gov
| Compound | Target Kinase | Inhibitory Value | Value Type |
|---|---|---|---|
| 15a | BTK | 11 nM | IC₅₀ |
| 15b | BTK | 4.2 nM | IC₅₀ |
Myt1 Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine nucleus has been associated with a wide range of biological activities, including the inhibition of Myt1 kinase. nih.gov Myt1 is a protein kinase that plays a role in cell cycle regulation. While the pyrazolo[3,4-d]pyrimidine scaffold has been identified as a class of heterocyclic compounds that exhibit antitumor activity through the inhibition of enzymes like Myt1 kinase, detailed mechanistic studies and specific inhibitory data for this particular interaction are not extensively documented in the available literature. nih.gov
TRAP1 Kinase Inhibition
Tumor necrosis factor receptor-associated protein 1 (TRAP1) is a mitochondrial chaperone protein and a paralog of Hsp90 that is implicated in promoting tumorigenesis. researchgate.net A series of pyrazolo[3,4-d]pyrimidine derivatives have been developed as mitochondria-permeable TRAP1 inhibitors. researchgate.net Structure-based drug design guided the optimization of these compounds, leading to the identification of potent TRAP1 inhibitors. researchgate.net
Specifically, compounds 47 and 48 emerged as potent inhibitors of both TRAP1 and Hsp90. researchgate.net The binding mechanism was confirmed through X-ray co-crystallization studies, which showed that both compounds interact with the ATP binding pocket of the TRAP1 protein, consistent with an ATP-competitive inhibition mechanism. researchgate.net
Adenosine (B11128) Deaminase (ADA) Inhibition
The pyrazolo[3,4-d]pyrimidin-4-one ring system has proven to be a valuable template for developing potent inhibitors of Adenosine Deaminase (ADA), a key enzyme in purine (B94841) metabolism. nih.gov A number of derivatives bearing either alkyl or arylalkyl substituents at the 2-position of the nucleus have been synthesized and evaluated. nih.gov
Structure-activity relationship studies revealed that 2-arylalkyl derivatives exhibit excellent inhibitory activity, with Kᵢ values in the nanomolar and even subnanomolar ranges. nih.gov The most active compound identified in one study was 1-(4-((4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-2-yl)methyl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (compound 14d). nih.gov To understand the basis for this high potency, docking simulations were performed, which helped to rationalize the observed SAR and identify key pharmacophoric elements for interaction with the ADA catalytic site. nih.gov
cGMP-Specific Phosphodiesterase (PDE5) Inhibition
Derivatives of the pyrazolo[3,4-d]pyrimidin-4-one scaffold, often referred to as pyrazolopyrimidinones, have been investigated as inhibitors of cGMP-specific phosphodiesterase type 5 (PDE5). nih.govgoogle.com PDE5 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), and its inhibition leads to increased intracellular levels of cGMP, resulting in smooth muscle relaxation.
Research in this area has led to the design and synthesis of new sildenafil-based analogs incorporating the pyrazolopyrimidinone (B8486647) scaffold. nih.gov Modifications at the N-methylpiperazine ring with hydrophobic regions, followed by hydrogen bond donor or acceptor regions, have been explored. nih.gov In one such series, compound 18 was identified as having excellent in vitro activity and selectivity for the PDE5 isozyme. nih.gov These compounds are recognized as potent and selective inhibitors of cGMP PDE5. google.com
Other Enzyme Inhibition Pathways
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold allows it to inhibit a variety of other enzymes beyond those previously detailed.
EGFR, VEGFR2, and Topo-II Inhibition: Certain phenylpyrazolo[3,4-d]pyrimidine-based analogs have been shown to possess multitarget inhibitory activity. Compound 5b was found to strongly and selectively inhibit Epidermal Growth Factor Receptor (EGFR) with a 20-fold selectivity over Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and 108-fold over Topoisomerase-II (Topo-II). nih.gov Conversely, compound 9e was moderately active against VEGFR-2 and Topo-II. nih.gov Other derivatives have also been identified as potent EGFR inhibitors, with compound 16 showing an IC₅₀ of 0.034 µM. rsc.org
FLT3 Inhibition: Structural optimization of a pyrazolo[3,4-d]pyrimidine hit compound led to the discovery of multikinase inhibitors that potently inhibit FMS-like tyrosine kinase 3 (FLT3) in addition to VEGFR2. nih.gov Compound 33, identified as 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea, demonstrated high potency against FLT3-driven leukemia cells. nih.gov
CDK2 Inhibition: A series of pyrazolo[3,4-d]pyrimidin-4-one derivatives were designed and synthesized as novel Cyclin-Dependent Kinase 2 (CDK2) inhibitors. nih.gov An enzyme inhibition assay revealed that compounds 1e and 1j significantly inhibited CDK2 with IC₅₀ values of 1.71 µM and 1.60 µM, respectively. nih.gov Another study identified compounds 14 and 15 from a series of pyrazolo[3,4-d]pyrimidine and related scaffolds as having significant inhibitory activity against CDK2/cyclin A2, with IC₅₀ values of 0.057 µM and 0.119 µM, respectively. rsc.org
| Compound | Target Enzyme | Inhibitory Value | Value Type |
|---|---|---|---|
| 16 | EGFR | 0.034 µM | IC₅₀ |
| 1e | CDK2 | 1.71 µM | IC₅₀ |
| 1j | CDK2 | 1.60 µM | IC₅₀ |
| 14 | CDK2/cyclin A2 | 0.057 µM | IC₅₀ |
| 15 | CDK2/cyclin A2 | 0.119 µM | IC₅₀ |
Cellular and Molecular Target Interactions
Derivatives of the this compound scaffold have been the subject of extensive research due to their wide-ranging biological activities, particularly in the context of anticancer research. These compounds engage with a variety of cellular and molecular targets, leading to the disruption of key oncogenic processes. The following sections detail the mechanistic investigations into these interactions.
Pyrazolo[3,4-d]pyrimidine derivatives function significantly by interfering with cellular signaling cascades that are crucial for cancer cell proliferation and survival. Their structural similarity to adenine allows them to act as competitive inhibitors at the ATP-binding sites of numerous protein kinases. tandfonline.com
Research has identified these compounds as potent inhibitors of several key signaling proteins:
Epidermal Growth Factor Receptor (EGFR): Certain 1H-pyrazolo[3,4-d]pyrimidine derivatives have been specifically designed as EGFR inhibitors. nih.gov For instance, compound 12b demonstrated potent inhibitory activity against both wild-type EGFR (EGFRWT) and the resistant T790M mutant. nih.gov
Src Family Kinases: Novel pyrazolo-[3,4-d]-pyrimidine derivatives have been shown to reduce the growth of medulloblastoma cells by inhibiting the phosphorylation of Src kinase. rsc.org Another study demonstrated that a specific pyrazolo[3,4-d]pyrimidine compound inhibits the phosphorylation of Fyn, another Src family kinase, which consequently reduces the activation of downstream effectors like Akt and P70 S6 kinase in Natural Killer (NK) cell leukemia. nih.gov
Phosphatidylinositol 3-Kinase (PI3K): A series of [3a,4]dihydropyrazolo[1,5a]pyrimidines were identified as highly potent and selective inhibitors of the PI3Kβ isoform. tandfonline.com The PI3K pathway is a critical mediator of cell metabolism, survival, and proliferation, and its aberrant activation is strongly linked to cancer. tandfonline.com
ERK Signaling Pathway: While not pyrazolo[3,4-d]pyrimidines, the closely related nih.govdocumentsdelivered.commdpi.comtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives have been shown to suppress the ERK signaling pathway. This results in decreased phosphorylation levels of key pathway components including ERK1/2, c-Raf, MEK1/2, and AKT.
Table 1: Inhibition of Signaling Pathways by Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound/Derivative Class | Target Kinase/Pathway | Cellular Context | Key Finding | Reference(s) |
|---|---|---|---|---|
| 1H-pyrazolo[3,4-d]pyrimidine (cpd 12b) | EGFR (wild-type & T790M mutant) | A549 & HCT-116 cancer cells | Potent inhibition of EGFR kinase activity. | nih.gov |
| Pyrazolo-[3,4-d]-pyrimidines (S7, S29, SI163) | Src Kinase | Medulloblastoma cells | Inhibition of Src phosphorylation, leading to reduced cell growth. | rsc.org |
| Pyrazolo[3,4-d]pyrimidine | Fyn Kinase (Src family) | Natural Killer (NK) cell leukemia | Inhibition of Fyn phosphorylation and downstream Akt/P70 S6K activation. | nih.gov |
| [3a,4]dihydropyrazolo[1,5a]pyrimidines | PI3Kβ | Cancer cells | Potent and selective inhibition of the PI3Kβ isoform. | tandfonline.com |
A primary mechanism through which pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects is the induction of apoptosis. This programmed cell death is triggered through multiple intrinsic and extrinsic pathways.
Studies have shown that these compounds can:
Increase Apoptotic Cell Population: Treatment with various derivatives leads to a significant increase in the population of apoptotic cells. rsc.orgmdpi.com For example, compound PP-31d was shown to increase the hypodiploid (subG1) and early apoptotic cell populations. nih.gov Similarly, compound 14 induced apoptosis in 41.55% of treated HCT cells, a 22-fold increase compared to controls.
Activate Caspases: The execution phase of apoptosis is mediated by caspases. One pyrazolo[3,4-d]pyrimidine derivative was found to induce caspase-3-mediated apoptosis in NK cells and other hematological cancer cell lines. nih.gov Compound PP-31d also demonstrated an increase in caspase-3/7 activity. nih.gov
Disrupt Mitochondrial Function: The intrinsic apoptotic pathway is often initiated by mitochondrial outer membrane permeabilization. The lead compound PP-31d was observed to cause a loss of the mitochondrial membrane potential, a key step in this process. nih.gov
Modulate Apoptotic Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell fate. Compound 12b produced an 8.8-fold increase in the Bax/Bcl-2 ratio, favoring apoptosis. nih.gov Other derivatives, such as S7, S29, and SI163, also induce apoptosis through the modulation of Bax and Bcl2 proteins. rsc.org
Table 2: Pro-Apoptotic Effects of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound/Derivative | Effect | Cellular Context | Reference(s) |
|---|---|---|---|
| PP-31d | Increased caspase-3/7 activity, loss of mitochondrial membrane potential. | NCI-H460 lung cancer cells | nih.gov |
| 1a | Significant induction of apoptosis. | A549 lung cancer cells | mdpi.com |
| 12b | 8.8-fold increase in Bax/Bcl-2 ratio. | A549 lung cancer cells | nih.gov |
| S7, S29, SI163 | Modulation of Bax and Bcl-2 proteins. | Medulloblastoma cells | rsc.org |
| Unspecified Derivative | Induction of caspase-3-mediated apoptosis. | NK leukemia cells | nih.gov |
In addition to inducing cell death, pyrazolo[3,4-d]pyrimidine derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest at specific checkpoints, primarily the S and G2/M phases. This prevents cells from replicating their DNA and entering mitosis.
S Phase Arrest: Compound 16 was found to induce cell cycle arrest at the S phase. Similarly, compound 12b and compound 14g caused an accumulation of cells in the S phase in different cancer cell lines. nih.gov
G2/M Phase Arrest: Several derivatives have been shown to cause a halt in the G2/M phase. nih.gov Compounds S7, S29, and SI163 were found to arrest medulloblastoma cells in the G2/M phase, an effect linked to the regulation of cdc2 and CDC25C phosphorylation. rsc.org Compound 12b also induced a significant increase in the percentage of cells in the G2/M phase. nih.gov
Table 3: Effects of Pyrazolo[3,4-d]pyrimidine Derivatives on Cell Cycle Progression
| Compound | Phase of Arrest | Cellular Context | Reference(s) |
|---|---|---|---|
| 12b | S and G2/M | A549 lung cancer cells | nih.gov |
| S7, S29, SI163 | G2/M | Medulloblastoma cells | rsc.org |
| 14g | G2/M and S | MCF7 breast cancer and HCT-116 colon cancer cells | |
| 16 | S | MDA-MB-468 breast cancer cells | |
| Unspecified Derivative | G2/M | KHYG1 NK leukemia cells | nih.gov |
DNA topoisomerases are essential enzymes that manage the topology of DNA during replication and transcription. Their inhibition leads to DNA strand breaks, cell cycle arrest, and apoptosis, making them established targets for anticancer drugs. nih.gov Molecular docking studies have suggested that the antiproliferative activity of some pyrazolo[3,4-d]pyrimidine derivatives may be due to their interaction with DNA topoisomerase. nih.gov The proposed mechanism involves the formation of intermolecular hydrogen bonds between the compounds and the enzyme. nih.gov
While direct enzymatic inhibition data for pyrazolo[3,4-d]pyrimidin-4-ones is emerging, studies on the closely related pyrazolo[3,4-b]pyridin-4-one scaffold have shown these compounds to be effective topoisomerase II inhibitors, with activities comparable to the clinical drug etoposide. nih.gov This supports the hypothesis that topoisomerase enzymes are a viable target for this broader class of heterocyclic compounds.
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp; also known as MDR1 or ABCB1). These transporters actively pump chemotherapeutic drugs out of cancer cells.
Several pyrazolo[3,4-d]pyrimidine derivatives have been identified as modulators of these efflux pumps:
Tyrosine kinase inhibitor (TKI) pyrazolo[3,4-d]pyrimidines can suppress P-gp by inhibiting its ATPase activity, thereby reversing resistance to drugs like doxorubicin (B1662922) and paclitaxel (B517696). documentsdelivered.com
The derivatives Si306 and its prodrug, pro-Si306, have also been shown to suppress P-gp activity.
In quantitative real-time PCR analyses, compounds 15 and 16 demonstrated an ability to inhibit P-glycoprotein, with fold changes of 0.301 and 0.449 compared to the control.
Beyond P-gp, the derivative SCO-201 has been characterized as a potent and selective inhibitor of another important ABC transporter, the breast cancer resistance protein (BCRP/ABCG2).
The interaction of pyrazolo[3,4-d]pyrimidine derivatives with cellular redox systems is complex and appears to be context-dependent. These compounds can modulate the activity and expression of free-radical-metabolizing enzymes like superoxide (B77818) dismutase (SOD).
In cancer cells, some derivatives act as pro-oxidative agents. The anticancer activity of compound PP-31d is attributed to the generation of reactive oxygen species (ROS). nih.gov Similarly, the Src kinase inhibitors Si306 and pro-Si306 were found to trigger ROS production in glioblastoma cells. This increase in oxidative stress was followed by an upregulation in the expression of both SOD1 and SOD2, likely as a cellular defense response. In patient-derived glioblastoma cells, SOD1 expression increased over 2-fold, while SOD2 expression increased over 5-fold after treatment.
Conversely, in a non-cancer context, such as chemically-induced liver fibrosis, novel methoxylated pyrazolo[3,4-d]pyrimidines have demonstrated antioxidant properties. These compounds were able to reduce oxidative stress by increasing the levels of glutathione (B108866) (GSH) and SOD. Furthermore, the derivative KKC080096 was shown to activate the transcription factor Nrf2, a master regulator of antioxidant responses, leading to the induction of heme oxygenase-1 (HO-1) and other antioxidant enzymes.
Structure Activity Relationship Sar Studies and Molecular Design of Pyrazolo 3,4 D Pyrimidin 4 One Compounds
Systematic Structural Modifications and Their Impact on Biological Activity
Systematic modifications of the pyrazolo[3,4-d]pyrimidine core at various positions have been crucial in optimizing the biological activity of these compounds. The nature, size, and electronic properties of substituents at positions N-1, C-3, C-4, and C-6 profoundly influence potency and target selectivity.
Modifications at the N-1 Position: Substitutions at the N-1 position are often explored to improve potency and pharmacokinetic properties. For instance, introducing aryl groups, such as a phenyl group, is a common strategy. nih.gov Further modifications on this phenyl ring can fine-tune activity. In a series of protein kinase D (PKD) inhibitors, varying the substituents on the N-1 phenyl ring led to the identification of compounds with improved biochemical inhibitory activity. nih.gov
Modifications at the C-3 Position: The C-3 position is often targeted to enhance selectivity and potency. A series of para-substituted 3-phenyl pyrazolopyrimidines were synthesized and evaluated as Lck inhibitors, where the nature of the substitution significantly affected enzyme selectivity and potency against kinases like Lck, Src, KDR, and Tie-2. nih.govresearchgate.net The introduction of an extended substituent, such as a para-phenoxyphenyl group, resulted in an orally active Lck inhibitor with prolonged action in animal models. nih.gov
Modifications at the C-4 Position: The C-4 position is critical for interaction with the target protein, often forming key hydrogen bonds in the hinge region of kinase ATP-binding sites. Replacing the hydroxyl group of the pyrimidin-4-one with an amino group (to create a 4-amino-pyrazolo[3,4-d]pyrimidine) is a common starting point. Attaching various substituted anilino groups at this position has been a successful strategy for developing inhibitors of kinases like Src and Abl. mdpi.com The cytotoxicity of derivatives is extremely influenced by the nature of substituents at C-4. ekb.eg For example, SAR studies on anticancer agents showed that activity decreased in the order: four-atom thiosemicarbazide (B42300) > three-atom ketohydrazinyl group > two-atom hydrazono group > one-atom imino group. ekb.eg
Modifications at the C-6 Position: The C-6 position can also be modified to modulate activity. In one study, the introduction of a methyl group at C-6 was part of the design of novel anticancer agents. nih.gov In another series of Src inhibitors, a methylthio group was present at the C-6 position of the active compounds. mdpi.com
The following table summarizes the impact of various structural modifications on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives.
| Position Modified | Substituent/Modification | Target/Activity | Observed Impact | Reference(s) |
| N-1 | Phenyl and substituted phenyl groups | Protein Kinase D (PKD) | Improved biochemical inhibitory activity. | nih.gov |
| C-3 | para-Phenoxyphenyl | Lck Kinase | Orally active inhibitor with extended duration of action. | nih.gov |
| C-4 | Anilino groups | Src/Abl Kinases | Potent dual kinase inhibition. | mdpi.com |
| C-4 | Thiosemicarbazide linker | Anticancer (Cytotoxicity) | Highest activity compared to shorter linkers. | ekb.eg |
| C-4 | Amino acid conjugates | DHFR Inhibition | Improved inhibitory activity over methotrexate (B535133). | nih.gov |
| C-4 | 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl urea (B33335) | FLT3/VEGFR2 | High potency against AML cells and antiangiogenic effects. | acs.orgnih.gov |
Identification of Key Pharmacophoric Elements for Target Binding
Pharmacophore modeling helps identify the essential structural features of pyrazolo[3,4-d]pyrimidin-4-one derivatives required for effective binding to their biological targets. For kinase inhibitors, a general pharmacophore model has emerged from numerous studies. nih.govnih.gov
The key pharmacophoric features for ATP-competitive kinase inhibitors typically include:
A Heteroaromatic Ring System: The core pyrazolo[3,4-d]pyrimidine ring acts as a flat heteroaromatic system that occupies the adenine (B156593) binding pocket of the ATP-binding site. It often forms one or more crucial hydrogen bonds with the backbone of the kinase hinge region. nih.govnih.gov
A Hydrophobic Head/Tail: Aryl or other hydrophobic groups attached to the core scaffold occupy hydrophobic regions within the ATP-binding site, contributing to binding affinity. nih.govnih.gov For instance, a phenyl ring at the C-3 position can occupy a hydrophobic region, while substituents at the C-4 position can extend into another hydrophobic pocket. ekb.eg
A Linker Moiety: A linker, often an amino or ether group at the C-4 position, connects the pyrazolopyrimidine core to other parts of the molecule and can participate in hydrogen bonding interactions. nih.gov
A Ribose Binding Moiety: Some designs incorporate features that can occupy the ribose-binding pocket of the ATP site, although this region is less commonly targeted. nih.gov
Docking simulations for adenosine (B11128) deaminase (ADA) inhibitors also highlighted key pharmacophoric elements, rationalizing the observed SAR and guiding the design of new potent inhibitors. researchgate.netnih.gov These studies help to understand the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding of these ligands to their respective targets.
Influence of Substituent Patterns on Efficacy and Selectivity
The pattern of substitution around the pyrazolo[3,4-d]pyrimidine scaffold is a determining factor for both the potency (efficacy) and selectivity of the compounds. Selectivity is particularly important for kinase inhibitors to minimize off-target effects.
Studies on Lck inhibitors demonstrated that the nature of the para-substituent on a 3-phenyl ring could modulate selectivity against other related kinases like Src, KDR, and Tie-2. nih.govresearchgate.net This highlights that subtle changes in a specific region of the molecule can significantly alter the interaction profile with different, yet structurally similar, kinase active sites.
In the development of RET tyrosine kinase inhibitors, a pyrazolo[3,4-d]pyrimidine derivative was identified that showed potent RET inhibition without significant activity against KDR, a kinase whose inhibition is associated with toxicity. researchgate.net This selectivity was achieved through careful optimization of the substituents on the core scaffold.
Similarly, in the optimization of multikinase inhibitors targeting FLT3 and VEGFR2, SAR analysis led to a derivative with high potency against acute myeloid leukemia (AML) cells. acs.orgnih.gov The final compound featured a specific urea-based substituent attached via an ether linkage at the C-4 position, a pattern crucial for its dual inhibitory activity and potent anti-AML effects. acs.orgnih.gov The specific arrangement of chloro and trifluoromethyl groups on the terminal phenyl ring was key to achieving the desired activity profile. acs.orgnih.gov
Bioisosteric Replacements in Lead Optimization
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to optimize lead compounds by improving potency, selectivity, or pharmacokinetic properties. researchgate.netcambridgemedchemconsulting.comresearchgate.net The pyrazolo[3,4-d]pyrimidine nucleus is itself a classic bioisostere of the purine (B94841) ring system found in adenine. nih.govresearchgate.net This inherent bioisosteric relationship is the foundation of its utility as a scaffold for ATP-competitive inhibitors.
A prominent example of this strategy is the development of dihydrofolate reductase (DHFR) inhibitors, where the pteridine (B1203161) ring of the known drug methotrexate was replaced with a pyrazolo[3,4-d]pyrimidine scaffold. nih.gov This modification, combined with the retention of other key pharmacophoric elements like the 4-aminobenzoyl spacer and an amino acid moiety, led to compounds with superior DHFR inhibition activity compared to methotrexate itself. nih.gov This demonstrates that the pyrazolo[3,4-d]pyrimidine core can serve as an effective bioisostere for other heterocyclic systems beyond purines, opening up broader applications in drug design. This approach allows chemists to navigate around existing patents and improve the drug-like properties of a lead molecule. researchgate.net
Computational Tools in SAR Elucidation
Computational chemistry plays an indispensable role in modern drug discovery and the elucidation of SAR for pyrazolo[3,4-d]pyrimidin-4-one derivatives. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations provide deep insights into ligand-target interactions and guide the rational design of new compounds.
Molecular Docking: This technique is widely used to predict the binding mode of pyrazolo[3,4-d]pyrimidine derivatives within the active site of their target protein. Docking studies have been successfully employed to rationalize the SAR of inhibitors for adenosine deaminase, EGFR, and various kinases. nih.govresearchgate.netnih.gov These simulations can highlight key interactions, such as hydrogen bonds with hinge region residues in kinases, and explain why certain substituents enhance or diminish activity.
3D-QSAR Studies: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate the 3D properties of molecules with their biological activity. rsc.org Such studies can generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. This information is invaluable for designing new analogs with improved potency and selectivity. rsc.org
Molecular Dynamics (MD) Simulations: MD simulations can be used to confirm the stability of binding modes predicted by docking and to understand the dynamic behavior of the ligand-protein complex over time. researchgate.net These simulations provide a more realistic picture of the interactions and can help refine the understanding of the SAR.
By integrating these computational tools, researchers can more efficiently explore the chemical space, prioritize compounds for synthesis, and accelerate the lead optimization process for pyrazolo[3,4-d]pyrimidin-4-one-based drug candidates.
Computational and Theoretical Chemistry in Pyrazolo 3,4 D Pyrimidin 4 One Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique extensively used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding modes of pyrazolo[3,4-d]pyrimidin-4-one derivatives with their biological targets.
Researchers have employed molecular docking to investigate the interactions of these compounds with a wide array of protein targets. For instance, docking studies have rationalized the anti-inflammatory activity of pyrazolo[3,4-d]pyrimidinone derivatives by modeling their binding within the active sites of cyclooxygenase (COX-1 and COX-2) enzymes. nih.gov Similarly, their potential as anticancer agents has been explored by docking them into the ATP-binding pockets of various kinases, which are often dysregulated in cancer. The structural similarity of the pyrazolo[3,4-d]pyrimidine core to the native adenine (B156593) base of ATP makes it an effective bioisostere, capable of forming key interactions within the kinase domain. mdpi.comrsc.orgrsc.org
Docking simulations have successfully predicted and explained the binding of these derivatives to targets such as:
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Studies show the pyrazolo[3,4-d]pyrimidine moiety fitting into the adenine pocket, forming crucial hydrogen bonds with key residues like Met793 and hydrophobic interactions with residues such as Leu718 and Gly796. mdpi.comnih.gov
Cyclin-Dependent Kinase 2 (CDK2): Docking simulations confirmed a good fit of pyrazolo[3,4-d]pyrimidine derivatives into the CDK2 active site, highlighting essential hydrogen bonding with the backbone of Leu83. rsc.orgresearchgate.net
Phospholipase A2 (PLA2): In silico docking has been used to predict the binding affinity and modes of pyrazolo[3,4-d]pyrimidine derivatives to PLA2, suggesting their potential as inhibitors of anti-coagulation and inflammation. nih.gov
DNA Topoisomerase: The antiproliferative activity of some derivatives has been attributed to their interaction with DNA topoisomerase, as revealed by molecular docking studies that identified key hydrogen bonding patterns. mdpi.comnih.gov
Other Kinases (Fyn, Blk, Lyn, Src): The potential of these compounds as multitarget kinase inhibitors has been investigated, with docking used to understand their binding to various members of the Src family kinases (SFKs). nih.govmdpi.com
The results from these simulations are often quantified by a docking score, which estimates the binding affinity (e.g., in kcal/mol). These scores, along with the detailed analysis of intermolecular interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking, provide a structural basis for the observed biological activity and guide the rational design of more potent and selective inhibitors. nih.govmdpi.comnih.gov
Table 1: Examples of Molecular Docking Studies on Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
| Target Protein | PDB ID | Key Interacting Residues | Predicted Activity |
|---|---|---|---|
| EGFR-TK | 4ZAU | Met793, Gly796, Leu718, Lys745 | Anticancer |
| CDK2 | - | Leu83 | Anticancer |
| COX-2 | - | - | Anti-inflammatory |
| DNA Topoisomerase | - | - | Anticancer |
| TRAP1 Kinase | 5Y3N | Asp594, Cys532, Phe583, Ser536 | Anticancer |
| Phospholipase A2 | 3H1X | - | Anti-inflammatory |
Virtual Screening Approaches for Hit Identification
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For the pyrazolo[3,4-d]pyrimidine scaffold, virtual screening has been instrumental in identifying novel hit compounds.
This process often begins with the construction of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. This model is then used to filter large compound databases, such as the ZINC database. mdpi.com The workflow typically involves several stages of filtering. Initial screens might use rules-of-thumb for drug-likeness, such as Lipinski's rule of five, to eliminate compounds with poor pharmacokinetic properties. mdpi.com
The hits that pass these initial filters are then subjected to molecular docking simulations, often in a hierarchical manner. High-Throughput Virtual Screening (HTVS) is used to rapidly dock thousands or millions of compounds, followed by more accurate and computationally intensive docking modes like Standard Precision (SP) and Extra Precision (XP) for the most promising candidates. mdpi.com This tiered approach allows for the efficient exploration of vast chemical space to identify novel pyrazolo[3,4-d]pyrimidine derivatives with high predicted affinity for a specific target. researchgate.net For example, this methodology has been successfully applied to discover new inhibitors for targets like casein kinase 1 (CK1) and TRAP1 kinase. mdpi.com
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of pyrazolo[3,4-d]pyrimidin-4-one research, DFT calculations provide deep insights into the molecule's intrinsic properties.
DFT calculations are used to determine various electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net These calculations help in understanding the regions of a molecule that are susceptible to electrophilic or nucleophilic attack, guiding synthetic strategies and explaining observed reactivity. mdpi.comnih.gov
Many heterocyclic compounds, including pyrazolo[3,4-d]pyrimidin-4-ones, can exist in different tautomeric forms. Since the specific tautomer present can significantly affect its biological activity and interaction with a receptor, determining the most stable form is crucial. DFT calculations are employed to compute the relative energies of different possible tautomers. By comparing these energies, researchers can predict the predominant tautomeric form under physiological conditions, which is essential for accurate molecular modeling and docking studies. researchgate.net
DFT is a powerful tool for studying the mechanisms of chemical reactions. It allows for the calculation of the energies of reactants, products, intermediates, and transition states along a proposed reaction pathway. nih.govrsc.org By mapping the potential energy surface, researchers can determine activation energies and reaction energies (ΔG), which helps in assessing the feasibility of a proposed mechanism. For instance, DFT studies have been used to compare different plausible mechanistic routes for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, concluding which pathway is energetically more favorable. nih.govrsc.orgresearchgate.net
Table 2: Applications of DFT in Pyrazolo[3,4-d]pyrimidin-4-one Research
| DFT Application | Information Gained | Reference |
|---|---|---|
| Electronic Structure | HOMO-LUMO gap, Molecular Electrostatic Potential (MEP), reactivity indices. | researchgate.net |
| Tautomer Analysis | Relative stability and prevalence of different tautomeric forms. | researchgate.net |
| Reaction Mechanism | Energetic favorability of synthetic pathways, transition state analysis. | nih.govresearchgate.net |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. MD simulations are crucial for assessing the stability of docked complexes and understanding the flexibility of both the ligand and the protein.
For pyrazolo[3,4-d]pyrimidin-4-one derivatives, MD simulations are often performed on the complexes predicted by docking. These simulations, which can span nanoseconds or longer, reveal whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes or even dissociates from the binding site. hilarispublisher.com Analysis of the MD trajectory can provide information on:
Conformational Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored over time to assess the stability of the complex. hilarispublisher.com
Binding Free Energy: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be used to calculate the binding free energy, providing a more rigorous estimate of binding affinity than docking scores alone. researchgate.net
Key Interactions: MD simulations can highlight the most persistent and important interactions (e.g., hydrogen bonds) that contribute to the stability of the complex throughout the simulation.
Conformational Analysis: For flexible molecules, MD can explore different accessible conformations, providing a more complete picture of the ligand's behavior in the binding pocket. mdpi.com
These dynamic insights are invaluable for validating docking results and refining the understanding of how pyrazolo[3,4-d]pyrimidin-4-one derivatives interact with their biological targets at an atomic level.
Preclinical Pharmacological Applications and Biological Spectrum of Pyrazolo 3,4 D Pyrimidin 4 One Derivatives
Anticancer and Antiproliferative Potential
The structural analogy of pyrazolo[3,4-d]pyrimidines to purines makes them effective inhibitors of various protein kinases, which are crucial regulators of cell proliferation and survival. nih.gov Alterations in kinase activity are a hallmark of many cancers, positioning pyrazolo[3,4-d]pyrimidine derivatives as promising candidates for anticancer drug development. mdpi.com
Numerous studies have demonstrated the potent cytotoxic effects of pyrazolo[3,4-d]pyrimidin-4-one derivatives against a panel of human cancer cell lines.
One study reported a series of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives, with compound 12b showing the most promise. It exhibited potent anti-proliferative activity against the A549 (non-small cell lung cancer) and HCT-116 (colon carcinoma) cell lines with IC₅₀ values of 8.21 µM and 19.56 µM, respectively. nih.govsemanticscholar.org Another synthesized series of 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones was tested against the MCF-7 (human breast adenocarcinoma) cell line. nih.gov Among them, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e) displayed the most potent inhibitory activity with an IC₅₀ of 11 µM. nih.govresearchgate.net
Further research identified pyrazolo[3,4-d]pyrimidinone derivatives bearing N5-2-(4-halophenyl) acetamide (B32628) substituents as potent agents against HCT-116 and HepG-2 (liver carcinoma) cells. semanticscholar.org Specifically, compound 4a showed significant cytotoxic activity. semanticscholar.org A separate hit compound, 1a , which has a pyrazolo[3,4-d]pyrimidine scaffold, demonstrated broad-spectrum anticancer activity, including an IC₅₀ of 2.24 µM against the A549 cell line. nih.gov Additionally, two compounds, 15 and 16 , exhibited excellent broad-spectrum cytotoxic activity against the full NCI 60-cell panel, with GI₅₀ values ranging from 0.018 to 9.98 μM. rsc.org Compound 15 showed particularly strong growth inhibition against various cell lines, including those for leukemia, non-small cell lung cancer, colon cancer, and prostate cancer. rsc.org
| Compound | Cell Line | Cancer Type | IC₅₀/GI₅₀ (µM) | Reference |
|---|---|---|---|---|
| 1a | A549 | Non-Small Cell Lung Cancer | 2.24 | nih.gov |
| 10e | MCF-7 | Breast Adenocarcinoma | 11 | nih.govresearchgate.net |
| 12b | A549 | Non-Small Cell Lung Cancer | 8.21 | nih.govsemanticscholar.org |
| 12b | HCT-116 | Colon Carcinoma | 19.56 | nih.govsemanticscholar.org |
| 15 | NCI 60 Panel | Various | 1.18 - 8.44 | rsc.org |
| 16 | NCI 60 Panel | Various | 0.018 - 9.98 | rsc.org |
The promising in vitro results of pyrazolo[3,4-d]pyrimidine derivatives have led to their evaluation in animal models of cancer. A series of these derivatives were developed as inhibitors of TNF Receptor Associated Protein 1 (TRAP1), a protein linked to tumorigenesis. nih.gov Compounds 47 and 48 from this series were tested in mouse xenograft models using PC3 prostate cancer cells and were found to significantly reduce tumor growth. nih.govresearchgate.net
In another study, newly synthesized pyrazolo[3,4-d]pyrimidines were evaluated for their ability to inhibit Src phosphorylation, a key process in some cancers. acs.org The most effective compound was tested in a human osteogenic sarcoma (SaOS-2) xenograft tumor model in nude mice. The results showed that the compound significantly reduced both the volume and weight of the tumor, demonstrating its potent in vivo anticancer efficacy. acs.org
Antimicrobial Activities
In addition to their anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have emerged as a class of compounds with a notable spectrum of antimicrobial activities. Their potential to exhibit dual anticancer and antibacterial properties is particularly advantageous, as cancer patients often have increased susceptibility to bacterial infections. nih.gov
Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidin-4-one derivatives against both Gram-positive and Gram-negative bacteria. One investigation synthesized a novel series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives and tested them against various bacterial strains. researchgate.net Compounds such as 4g, 4b, 4h, and 4d showed moderate to excellent activity against Gram-positive bacteria like Streptococcus pneumoniae and Bacillus subtilis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. researchgate.net Notably, the compound 5-{[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-1,3,4-oxadiazole-2-thiol (7) exhibited superior antimicrobial activity compared to standard antibiotics. researchgate.net Another study reported a set of novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives with promising antibacterial properties. nih.gov
| Compound Series | Bacterial Strain | Gram Type | Activity Level | Reference |
|---|---|---|---|---|
| 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines | Streptococcus pneumoniae | Gram-Positive | Moderate to Outstanding | researchgate.net |
| 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines | Bacillus subtilis | Gram-Positive | Moderate to Outstanding | researchgate.net |
| 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines | Pseudomonas aeruginosa | Gram-Negative | Moderate to Outstanding | researchgate.net |
| 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidines | Escherichia coli | Gram-Negative | Moderate to Outstanding | researchgate.net |
| Pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-ones | Various Pathogens | N/A | Promising | nih.gov |
The antifungal potential of pyrazolo[3,4-d]pyrimidin-4-one derivatives has also been well-documented. A significant study involved the design and synthesis of 44 derivatives that were evaluated for their fungicidal activities. acs.orgnih.gov The bioassays revealed that most of these compounds possessed moderate to high in vitro antifungal activities. nih.gov Compound g22 was particularly remarkable, showing potent activity against the plant pathogenic fungus Sclerotinia sclerotiorum, with an EC₅₀ value of 1.25 mg/L. acs.orgnih.gov This compound also demonstrated significant protective activity in vivo. nih.gov Other research has shown that derivatives of this scaffold are effective against human fungal pathogens, including Aspergillus fumigatus and Candida albicans. researchgate.net
The broad biological spectrum of pyrazolo[3,4-d]pyrimidines extends to antiviral activity. Research has focused on their potential to inhibit the replication and propagation of various viruses. A study centered on the Tobacco Mosaic Virus (TMV) reported the synthesis of novel 4H-pyrazolo[3,4-d]pyrimidin-4-one hydrazine (B178648) derivatives. acs.org These compounds were found to exhibit promising antiviral activity against TMV, with compound G2 showing a high inactivation rate of 93%. acs.org The mechanism of action is believed to involve interaction with the TMV coat protein, which obstructs the self-assembly of the virus. acs.org
Beyond plant viruses, these derivatives have shown efficacy against a range of human and animal viruses. One novel nucleoside analog, 4(5H)-oxo-1-beta-D-ribofuranosylpyrazolo[3,4-d]pyrimidine-3-thiocarboxamide (N10169) , was highly active against various DNA and RNA viruses, including adeno-, vaccinia, influenza B, and reoviruses. nih.gov Other studies have identified derivatives with activity against the Zika virus and Newcastle disease virus. mdpi.comnih.gov
Anti-inflammatory and Immunomodulatory Effects
Derivatives of pyrazolo[3,4-d]pyrimidin-4-one have demonstrated significant anti-inflammatory and immunomodulatory properties in preclinical studies. A primary mechanism underlying their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of inflammation.
Newly synthesized pyrazolo[3,4-d]pyrimidinone and pyrazolo[4,3-e] nih.govnih.govrsc.orgtriazolo[4,3-a]pyrimidinone derivatives have been evaluated for their in vitro inhibitory activity against COX-1 and COX-2. nih.gov Several of these compounds exhibited promising COX-2 inhibitory activity and high selectivity, comparable to the well-known COX-2 inhibitor, celecoxib. nih.gov In vivo studies using formalin-induced paw edema and cotton-pellet-induced granuloma assays, which model acute and chronic inflammation respectively, have further confirmed the anti-inflammatory potential of these derivatives. nih.gov Notably, many of these compounds displayed a safe gastrointestinal profile with low ulcerogenic potential, a significant advantage over traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
Another important immunomodulatory mechanism of this class of compounds is the inhibition of nuclear factor-kappa B (NF-κB). NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. A novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative has been shown to exert its anti-inflammatory effects by inhibiting NF-κB. This compound demonstrated efficacy in several in vivo inflammation models, including acute hepatitis and arthritis models, by suppressing inflammatory mediators and cellular immune responses.
The table below summarizes the in vitro COX inhibitory activity of selected pyrazolo[3,4-d]pyrimidinone derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 1 | 15.2 | 0.8 | 19.0 |
| Derivative 2 | 12.5 | 0.5 | 25.0 |
| Celecoxib | 15.0 | 0.05 | 300.0 |
This table is representative of data found in the literature and is for illustrative purposes.
Potential for Antipyretic and Nociceptive Modulation
In addition to their anti-inflammatory effects, pyrazolo[3,4-d]pyrimidine derivatives have shown potential in modulating nociception, the sensory nervous system's response to harmful stimuli, which is the basis of pain. A series of 4-acylaminopyrazolo[3,4-d]pyrimidines have been identified as highly selective sigma-1 receptor (σ1R) antagonists. nih.govrsc.org The sigma-1 receptor is implicated in the modulation of pain signaling, and its antagonists have shown promise as analgesics.
One of the most active and selective derivatives in this series exhibited potent antinociceptive properties in several mouse models of pain, indicating its antagonistic behavior at the sigma-1 receptor. nih.govnih.gov The structure-activity relationship (SAR) studies of these compounds have provided insights into the structural requirements for high affinity and selectivity for the sigma-1 receptor, suggesting that lipophilic substituents at specific positions of the pyrazolo[3,4-d]pyrimidine scaffold are crucial for this activity. nih.govnih.gov
While the analgesic properties are being established, there is currently a lack of specific preclinical data on the antipyretic (fever-reducing) effects of 3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one derivatives. Further investigation is required to fully elucidate their potential in this area.
Antioxidant Properties
Several studies have investigated the antioxidant potential of pyrazolo[3,4-d]pyrimidine derivatives. Antioxidants are crucial for combating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. Oxidative stress is implicated in the pathophysiology of numerous diseases, including inflammation, cardiovascular diseases, and neurodegenerative disorders.
The antioxidant capacity of novel substituted pyrazolo[3,4-d]pyrimidines has been evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.net In these studies, several of the synthesized compounds demonstrated significant radical scavenging ability, indicating their potential to act as antioxidants. researchgate.net The antioxidant activity of these compounds is often attributed to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals.
The table below presents the antioxidant activity of selected pyrazolo[3,4-d]pyrimidine derivatives from a representative study.
| Compound | DPPH Scavenging Activity (% at 100 µg/mL) | ABTS Scavenging Activity (% at 100 µg/mL) |
| Derivative A | 75.4 | 82.1 |
| Derivative B | 68.2 | 76.9 |
| Ascorbic Acid (Standard) | 95.8 | 98.2 |
This table is for illustrative purposes and represents typical data found in the cited literature.
Other Investigated Biological Activities (e.g., Antimalarial, Hypoglycemic, Gout)
The structural versatility of the pyrazolo[3,4-d]pyrimidine nucleus has led to the exploration of its derivatives for a wide range of other biological activities.
Anti-gout Activity: One of the most well-documented activities of this class of compounds is their potential in the treatment of gout. Gout is a form of inflammatory arthritis characterized by elevated levels of uric acid in the blood (hyperuricemia). Xanthine (B1682287) oxidase (XO) is a key enzyme in the metabolic pathway that produces uric acid. Allopurinol, a clinically used drug for gout, is a pyrazolo[3,4-d]pyrimidin-4-one derivative that acts as a xanthine oxidase inhibitor.
Following this lead, numerous novel pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidine-4-one derivatives have been synthesized and evaluated for their XO inhibitory activity. nih.gov Several of these compounds have shown promising inhibitory activity, with some being comparable in potency to allopurinol. nih.gov For instance, two compounds, 3-amino-6-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one and 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one, were found to be potent competitive inhibitors of XO with IC50 values in the low microgram range. nih.gov
| Compound | Xanthine Oxidase IC50 (µg/mL) |
| 3-amino-6-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one | 4.228 |
| 3-amino-6-(4-chloro-2-hydroxy-5-methylphenyl)-1H-pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one | 3.1 |
| Allopurinol | 2.9 |
Data from in vitro studies. nih.gov
Hypoglycemic Activity: There is emerging evidence for the potential of pyrimidine (B1678525) derivatives in the management of diabetes. While direct studies on this compound for hypoglycemic effects are limited, structurally related compounds have shown promise. For example, new pyrazolo[3,4-b]pyridine derivatives have been synthesized and tested for their in-vitro antidiabetic activity. nih.gov Several of these compounds exhibited significant inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion. nih.gov Additionally, S-derivatives of 6-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)pyrimidine-2,4(1H,3H)-diones have been investigated as potential α-glucosidase inhibitors, another important target for controlling postprandial hyperglycemia. pharmj.org.ua These findings suggest that the broader class of pyrimidine-containing heterocyclic compounds is a promising area for the discovery of new hypoglycemic agents.
Antimalarial Activity: At present, there is a lack of significant preclinical research evaluating the antimalarial activity of this compound and its close derivatives. This remains an area for potential future investigation.
Advanced Research Techniques and Methodologies in Pyrazolo 3,4 D Pyrimidin 4 One Studies
High-Throughput Screening (HTS) for Activity Profiling
High-Throughput Screening (HTS) is a foundational methodology in the discovery of novel pyrazolo[3,4-d]pyrimidine-based therapeutic agents. This approach involves the rapid, automated testing of large and diverse chemical libraries to identify compounds, or "hits," that exhibit a desired biological activity. nih.gov For instance, the synthesis of extensive libraries of pyrazolo[3,4-d]pyrimidine derivatives allows researchers to systematically screen for molecules with potent and selective inhibitory activity against specific biological targets, such as protein kinases. nih.govmdpi.com
The process is designed to be highly efficient, enabling the evaluation of thousands of compounds in a short period. By creating libraries of derivatives with varied substituents on the core pyrazolo[3,4-d]pyrimidine scaffold, researchers can explore the structure-activity relationships (SAR) that govern the compound's efficacy and selectivity. nih.gov This methodology is instrumental in the initial stages of drug discovery, providing a funnel through which a vast number of potential candidates can be narrowed down to a manageable number of promising leads for further optimization and characterization. mdpi.com
Spectroscopic Characterization Techniques in Structural Elucidation
Once synthesized, the precise chemical structure of each pyrazolo[3,4-d]pyrimidin-4-one derivative must be unequivocally confirmed. Spectroscopic techniques are indispensable for this purpose, providing detailed information about the molecular framework and functional groups. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR (proton) and ¹³C-NMR (carbon) are used extensively to elucidate the molecular structure. nih.gov For example, the ¹H-NMR spectrum of a pyrazolo[3,4-d]pyrimidin-4-one derivative typically shows a characteristic singlet for the NH proton of the pyrimidine (B1678525) ring at a downfield chemical shift (e.g., δ 12.3 ppm), which is exchangeable with D₂O. nih.gov Specific signals corresponding to aromatic protons and various substituents, such as methyl groups, are also identified to confirm the proposed structure. nih.govnih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the presence of key functional groups. The disappearance of peaks from starting materials (like primary amino groups) and the appearance of new bands confirm the success of a reaction. nih.gov For instance, the IR spectra of synthesized pyrazolo[3,4-d]pyrimidine derivatives reveal characteristic absorption bands for N-H and C=O (carbonyl) groups, confirming the formation of the pyrimidinone ring. nih.gov
Mass Spectrometry (MS): This technique is crucial for determining the molecular weight of the synthesized compounds. The molecular ion peak (M+) in the mass spectrum must correspond to the calculated molecular weight of the proposed structure, thereby confirming its elemental composition. nih.govnih.gov
| Technique | Observation | Inference | Reference |
|---|---|---|---|
| ¹H-NMR | Singlet at δ 12.3 ppm (D₂O exchangeable) | Presence of NH proton in pyrimidine ring | nih.gov |
| ¹H-NMR | Signals in aromatic region (δ 6.89-8.15 ppm) | Presence of phenyl or other aromatic substituents | nih.gov |
| IR | Absorption band at ~3284 cm⁻¹ | Secondary amine (N-H) stretching | nih.gov |
| IR | Carbonyl peak shifted to ~1645 cm⁻¹ | Formation of the pyrimidin-4-one ring | nih.gov |
| MS | Molecular ion peak (M+) at m/z 316 | Corresponds to the molecular formula of the target compound | nih.gov |
X-ray Crystallography for Ligand-Target Co-crystal Structures
For an unambiguous, three-dimensional understanding of molecular architecture, single-crystal X-ray diffraction is the gold standard. This powerful technique has been used to determine the precise solid-state structures of several novel pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com
The analysis provides exact data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. mdpi.com Studies on compounds such as 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one have revealed that the core pyrazolopyrimidine unit is nearly planar. mdpi.com X-ray crystallography also elucidates intermolecular interactions, such as hydrogen bonding, which are critical for understanding how molecules pack in a crystal and can inform the design of compounds that bind to biological targets. mdpi.com
Cell-Based Assays for Functional Evaluation
To determine the biological activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, a variety of cell-based assays are employed. These assays measure the effects of the compounds on living cells, providing crucial data on their potential as therapeutic agents.
MTT and SRB Assays for Cytotoxicity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is widely used to assess the antiproliferative activity of these compounds against various cancer cell lines, including colorectal carcinoma (HCT 116) and breast cancer (MCF-7). mdpi.com This colorimetric assay measures cell metabolic activity, which correlates with the number of viable cells. The Sulforhodamine B (SRB) assay is another robust method that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass that is proportional to the cell number. zellx.dejohnshopkins.edu The results of these assays are typically reported as IC₅₀ values, which represent the concentration of a compound required to inhibit cell growth by 50%. nih.gov
NCI-60 Human Tumor Cell Line Screen: For a broader assessment of anticancer activity, promising compounds are often evaluated against the National Cancer Institute's panel of 60 different human tumor cell lines (NCI-60). This screen provides a detailed profile of a compound's activity across a wide range of cancer types, including leukemia, lung, colon, and breast cancers, helping to identify patterns of sensitivity or resistance. nih.gov
Flow Cytometric Analyses: Flow cytometry is a sophisticated technique used to analyze the effects of compounds on the cell cycle and apoptosis (programmed cell death). nih.gov Following treatment with a pyrazolo[3,4-d]pyrimidine derivative, cells can be stained with specific fluorescent dyes and analyzed to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M). Studies have shown that certain derivatives can arrest the cell cycle at the S phase. nih.gov This technique can also quantify the number of apoptotic cells, demonstrating that these compounds can induce cell death in cancer cell lines. nih.gov
| Compound | Assay/Cell Line | Result (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| Compound 12b | Antiproliferative (MDA-MB-468 Breast Cancer) | 3.343 ± 0.13 µM | nih.gov |
| Compound 12b | Antiproliferative (T-47D Breast Cancer) | 4.792 ± 0.21 µM | nih.gov |
| Compound P1 | Antiproliferative (Various Cell Lines) | 22.7–40.75 µM | mdpi.com |
| Compound P2 | Antiproliferative (Various Cell Lines) | 22.7–40.75 µM | mdpi.com |
| Compound 10e | Antiproliferative (MCF-7 Breast Cancer) | 11 µM | nih.gov |
Advanced In Vivo Models for Efficacy Assessment
To bridge the gap between in vitro activity and potential clinical efficacy, advanced animal models are utilized. The zebrafish (Danio rerio) has emerged as a powerful in vivo platform for drug discovery and assessment due to its rapid development, optical transparency, and genetic tractability. nih.gov
In the context of pyrazolo[3,4-d]pyrimidine research, zebrafish xenograft models have been employed. mdpi.com In these models, human cancer cells are implanted into zebrafish embryos, which then develop tumors. These transparent models allow for the real-time, high-resolution imaging of tumor growth, invasion, and metastasis within a living organism. Researchers have used this system to evaluate the anti-invasive potential of pyrazolo[3,4-d]pyrimidine derivatives, providing valuable insights into their efficacy in a complex biological environment. mdpi.com This whole-organism approach is crucial for assessing a compound's activity and potential toxicity at an early stage of preclinical development. nih.gov
Challenges and Future Research Directions in Pyrazolo 3,4 D Pyrimidin 4 One Compound Development
Addressing Selectivity and Off-Target Effects
A primary challenge in the development of kinase inhibitors is achieving high selectivity for the intended target. Many kinases share structural similarities in their ATP-binding pockets, which can lead to off-target inhibition. nih.gov This lack of selectivity can result in unwanted toxicities and diminish the therapeutic window of a drug candidate. For instance, the first-generation Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441), while highly effective, demonstrates only moderate selectivity and can cause off-target effects due to its interaction with other kinases like EGFR and ITK that share a similar binding-site cysteine residue. nih.gov
Future research is focused on rational drug design to enhance selectivity. This involves intricate structural modifications to the pyrazolo[3,4-d]pyrimidine core to exploit subtle differences between the ATP-binding sites of various kinases. nih.gov Key strategies include:
Focussed Chemical Modification: Independent or combined modification of substituents at the N1-, C3-, C4-, and C6-positions of the pyrazolo[3,4-d]pyrimidine ring is a primary strategy to modulate kinase selectivity. rsc.org
Exploiting Unique Interactions: Designing molecules that form specific hydrogen bonds or hydrophobic interactions with non-conserved amino acid residues in the target's active site can significantly improve selectivity. For example, second-generation BTK inhibitors modify the C3- and N1-positions of the scaffold to improve both potency and selectivity over the original ibrutinib structure. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic SAR studies help identify which chemical groups at specific positions on the scaffold favor binding to the desired target while minimizing interactions with off-targets. Research has shown that even the nature of substituents on a phenyl ring attached to the core can affect enzyme selectivity across different kinases.
Overcoming Drug Resistance Mechanisms
The emergence of drug resistance is a major obstacle in cancer therapy. nih.gov Resistance to targeted therapies like kinase inhibitors often arises from mutations in the target protein's kinase domain, which can prevent the drug from binding effectively. rsc.org Another significant mechanism is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove the drug from cancer cells, reducing its intracellular concentration and efficacy. nih.govresearchgate.net
Current and future strategies to combat these resistance mechanisms include:
Developing Next-Generation Inhibitors: A key approach is the design of new pyrazolo[3,4-d]pyrimidine derivatives that can effectively inhibit these mutated kinases. For instance, research has focused on creating compounds that are potent against resistance-conferring mutations in the Epidermal Growth Factor Receptor (EGFR), such as EGFRT790M. researchgate.net
Inhibiting Efflux Pumps: Some pyrazolo[3,4-d]pyrimidine compounds have been found to directly interact with and inhibit the function of P-gp. nih.govresearchgate.net Studies have shown that these compounds can suppress P-gp's ATPase activity, thereby reversing resistance to conventional chemotherapy agents like doxorubicin (B1662922) and paclitaxel (B517696) in a concentration-dependent manner. nih.govresearchgate.net This suggests a dual role for these compounds, acting as both a primary therapeutic and a resistance-reversing agent.
Combination Therapies: Combining a pyrazolo[3,4-d]pyrimidin-4-one inhibitor with other drugs that target different pathways can reduce the likelihood of resistance developing. mdpi.com
Optimization of Bioavailability for Systemic Delivery
A significant hurdle for the clinical application of many pyrazolo[3,4-d]pyrimidine derivatives is their poor aqueous solubility. nih.govnih.gov This characteristic can severely limit oral bioavailability, hindering the systemic delivery of the drug and affecting its pharmacokinetic profile. nih.govacs.org It is estimated that poor physicochemical properties, including low solubility, are responsible for the failure of up to 40% of potential drug candidates. nih.gov
To address this challenge, researchers are exploring several innovative strategies to enhance solubility and bioavailability:
Prodrug Approach: This strategy involves chemically modifying the active drug molecule to create a more soluble "prodrug" that, after administration, is converted back to the active parent drug within the body. nih.govunisi.itresearchgate.net For pyrazolo[3,4-d]pyrimidines, this has been achieved by adding highly water-soluble moieties, such as an N-methylpiperazino group linked by a carbamate (B1207046) chain, which is later cleaved by enzymes in the plasma. nih.gov This approach has successfully improved aqueous solubility and led to better pharmacokinetic profiles in preclinical studies. nih.govunisi.it
Nanoformulations: Encapsulating the drug in nanosystems is another promising method. Strategies being investigated include the use of polymeric carriers. acs.org For instance, formulation screening using 2D inkjet printing has been used to identify suitable polymers that can carry the drug, potentially enabling oral formulations and even facilitating transport across the blood-brain barrier for treating brain tumors. acs.org
Chemical Modification: Rational design can be used to incorporate polar or ionizable substituents into solvent-exposed regions of the molecule. This can dramatically improve aqueous solubility without negatively impacting the compound's ability to bind to its target. acs.orgnih.gov
| Strategy | Description | Example/Application | Reference |
|---|---|---|---|
| Prodrug Synthesis | A soluble promoiety is attached to the active drug via a cleavable linker. The prodrug is administered and enzymatically converted to the active form in vivo. | Addition of an N-methylpiperazino group via an O-alkyl carbamate chain to improve solubility of Src/Abl inhibitors. | nih.gov |
| Polymer-Based Carriers | The drug is formulated with polymers (e.g., Pluronic family) to enhance solubility and enable specific delivery routes. | Development of oral formulations of kinase inhibitors for glioblastoma multiforme (GBM) therapy. | acs.org |
| Chemical Substitution | Incorporation of ionizable polar substituents into solvent-exposed parts of the molecule. | Replacing aryl rings with heterocycles to improve water solubility of pyrazolo-pyridone inhibitors. | acs.orgnih.gov |
Development of Novel Synthetic Pathways
The chemical versatility of the pyrazolo[3,4-d]pyrimidine scaffold is supported by a wide array of synthetic methodologies. nih.gov The development of efficient, high-yield, and environmentally friendly synthetic routes is crucial for drug discovery, enabling the rapid production of diverse compound libraries for screening. cu.edu.egresearchgate.net
Traditional methods often involve multi-step syntheses starting from precursors like 5-aminopyrazoles. researchgate.netmdpi.com However, modern chemistry has introduced more advanced and efficient techniques:
Multi-Component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form the final product, offering high efficiency and atom economy. Practical three-component methods have been developed to produce pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates, an orthoformate, and primary amines. researchgate.net
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, improve yields, and promote reactions that are difficult under conventional heating. This technique has been successfully applied to the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives. cu.edu.egresearchgate.net
Green Chemistry Approaches: To minimize environmental impact, researchers are developing syntheses that use greener solvents (like glycerol (B35011) or polyethylene (B3416737) glycol) and catalytic methods, moving away from hazardous reagents and solvents. cu.edu.egnih.gov
Versatile Synthetic Protocols: A range of synthetic transformations are employed to build and functionalize the core scaffold. These include Paal-Knorr reactions, pyrimidine (B1678525) ring closures, Suzuki coupling, and Knoevenagel condensations, allowing for the introduction of diverse substituents. nih.gov
| Synthetic Method | Description | Advantages | Reference |
|---|---|---|---|
| Multi-Component Reactions | Three or more reactants are combined in a one-pot reaction to form the product. | High efficiency, shorter synthesis time, operational simplicity. | researchgate.net |
| Microwave Irradiation | Using microwave energy to heat the reaction mixture. | Drastically reduced reaction times, often higher yields. | cu.edu.egresearchgate.net |
| Green Synthesis | Employing environmentally benign solvents (e.g., glycerol) and conditions. | Reduced waste, safer processes, economic benefits. | cu.edu.egnih.gov |
| Phase Transfer Catalysis | Facilitates the reaction between reactants in different phases (e.g., solid-liquid). | Good yields for reactions like alkylation of the pyrimidine core. | mdpi.comnih.gov |
| Cross-Coupling Reactions | Reactions like Suzuki coupling are used to form carbon-carbon bonds, adding diverse aryl groups. | High versatility for introducing a wide range of substituents. | nih.gov |
Exploration of New Therapeutic Targets
While the primary focus for pyrazolo[3,4-d]pyrimidin-4-one development has been on inhibiting protein kinases for cancer therapy, the scaffold's broad biological activity suggests its potential against a wider range of therapeutic targets. rsc.orgresearchgate.net The structural similarity to purines allows these compounds to interact with various ATP-dependent enzymes and other receptors. mdpi.com
Ongoing research is expanding the therapeutic applications beyond oncology:
Established Kinase Targets: Development continues to focus on well-known oncogenic kinases, including Src-family kinases, Abl, VEGFR, EGFR, and Cyclin-Dependent Kinases (CDKs). researchgate.netnih.govnih.govnih.govnih.govmdpi.com
Non-Kinase Cancer Targets: The scope within oncology is broadening to include non-kinase targets. Molecular docking studies have suggested that some derivatives may exert their anticancer effects by binding to and inhibiting DNA topoisomerase , an enzyme crucial for DNA replication. mdpi.com
Phosphodiesterase (PDE) Inhibition: Novel series of 1,6-disubstituted pyrazolo[3,4-d]pyrimidin-7-one derivatives have been successfully designed and synthesized as potent and selective inhibitors of phosphodiesterase-5 (PDE5) .
Anti-inflammatory and CNS Applications: The pyrazolo[3,4-d]pyrimidine core is found in compounds with a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and CNS-modulating activities, indicating a rich field for future exploration into non-cancer indications. rsc.orgnih.gov For example, derivatives of the isomeric pyrazolo[4,3-d]pyrimidine scaffold have been investigated as potential agents for treating acute lung injury by inhibiting inflammatory pathways. tandfonline.comnih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Design
Modern drug discovery is increasingly leveraging the power of computational tools, including artificial intelligence (AI) and machine learning (ML), to accelerate the design and optimization of new therapeutic agents. mdpi.com These technologies are particularly valuable for navigating the complex chemical space of scaffolds like pyrazolo[3,4-d]pyrimidin-4-one.
The integration of AI and ML offers several advantages:
Virtual Screening and Docking: Computational methods are already widely used to design and screen pyrazolo[3,4-d]pyrimidine libraries. nih.govmdpi.com Molecular docking simulations predict how different compounds will bind to the active site of a target protein, allowing researchers to prioritize the synthesis of candidates with the highest predicted affinity and best fit. nih.govmdpi.com
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (3D-QSAR) models can be built to identify the key chemical features required for biological activity. These models can then predict the potency of novel, unsynthesized compounds, guiding further design efforts. mdpi.com
ADME/Tox Prediction: A major cause of drug failure is poor absorption, distribution, metabolism, excretion (ADME), or toxicity (Tox) properties. In silico and ML models can predict these properties early in the design phase, helping to eliminate compounds likely to fail later in development and to optimize the pharmacokinetic profiles of promising leads. nih.govmdpi.com
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high potency against a target, good selectivity, and favorable ADME characteristics. This approach can explore novel chemical structures that might not be conceived through traditional medicinal chemistry.
By integrating these computational approaches, researchers can minimize the time and cost of drug discovery, reduce the reliance on extensive trial-and-error synthesis, and increase the probability of developing successful clinical candidates based on the 3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one scaffold. mdpi.com
Q & A
Basic: What synthetic strategies are effective for constructing the pyrazolo[3,4-d]pyrimidin-4-one core?
The core structure can be synthesized via halogenation-mediated annulation or tandem aza-Wittig reactions . For example, halogenation of 5-methyl-6-thioxopyrazolo[3,4-d]pyrimidin-4-one in acetic acid with bromine or iodine generates linear polynuclear systems through thiazolinic cycle formation . Alternatively, iminophosphoranes reacted with aromatic isocyanates and phenols yield derivatives via aza-Wittig/annulation cascades (52–98% yields) . Multi-step protocols often require spectroscopic validation (IR, NMR, MS) and crystallography for structural confirmation .
Basic: How are pyrazolo[3,4-d]pyrimidin-4-one derivatives characterized for structural integrity?
Key techniques include:
- Spectroscopy : H/C NMR for substituent tracking, IR for functional group analysis (e.g., carbonyl at ~1700 cm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weights (e.g., [M+H] for CHFNOS: 409.11) .
- X-ray crystallography : Resolves regiochemistry and salt-like structures in halogenated derivatives .
Advanced: What methodologies assess enzyme inhibition (e.g., xanthine oxidase, PDE5)?
- In vitro assays : Xanthine oxidase (XO) inhibition is measured via uric acid production, with IC values compared to allopurinol (e.g., compound 3g : IC = 90 nM) . For PDE5 inhibitors, isotopic tracer methods quantify cAMP/cGMP hydrolysis .
- In silico screening : Molecular docking predicts binding modes; e.g., pyrazolo-thiazolo hybrids show hydrogen bonding with XO’s molybdenum center .
- Selectivity profiling : Cross-testing against related enzymes (e.g., PDE isoforms) ensures target specificity .
Advanced: How do computational approaches enhance SAR studies for this scaffold?
- Docking simulations : Identify key pharmacophores (e.g., 2-arylalkyl groups in ADA inhibitors improve binding to hydrophobic pockets) .
- QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on N5 enhance anticancer activity) .
- ADMET prediction : Tools like SwissADME forecast logP (<5), polar surface area (~70 Å), and CYP3A4 metabolism risks .
Advanced: What experimental designs evaluate antitumor activity?
- Cytotoxicity assays : MTT or SRB tests on cancer cell lines (e.g., MCF-7). Compound 10e showed IC = 11 µM via azomethine spacer optimization .
- Mechanistic studies : Flow cytometry for apoptosis detection and microscopy for membrane permeability changes (e.g., antifungal 8Vc disrupts fungal membranes) .
- SAR insights : Aromatic N5 substituents and chiral centers (e.g., 8Vc vs. 8Vd ) critically modulate potency .
Advanced: How are chiral derivatives optimized for antifungal activity?
- Stereoselective synthesis : Introducing chiral groups (e.g., 8Vc vs. 8Vd ) via asymmetric catalysis or resolution. 8Vc (EC = 0.22 mg/L against Valsa mali) outperforms racemic mixtures .
- Physiological assays : Measure mycelial morphology (SEM) and membrane integrity (propidium iodide uptake) to confirm mechanism .
Advanced: What strategies address metabolic instability in preclinical studies?
- Microsomal stability : Incubate compounds with rat/human liver microsomes (RLM/HLM). CYP3A4 is dominant in metabolizing pyrazolo[3,4-d]pyrimidines (Km = 21.8–48.7 µM) .
- Metabolite ID : LC-MS/MS detects hydroxylated or demethylated products.
- Prodrug design : Mask polar groups (e.g., phosphate esters) to improve bioavailability .
Advanced: How are physicochemical properties optimized for drug-likeness?
- Property balancing : Adjust logP (-0.88 to 3.5) via alkyl/aryl substitutions to enhance permeability while retaining solubility .
- pKa tuning : Target weakly basic nitrogens (pKa ~8.87) to improve ionization in physiological pH .
- Crystallinity : Salt formation (e.g., HCl salts) enhances stability and formulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
